2-[[1-(4-Bromophenyl)cyclopropyl]methyl-methylamino]-N-(cyanomethyl)acetamide
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Description
Scientific Research Applications
Cyclization and Derivative Formation : This compound and its derivatives are involved in cyclization reactions. Studies have shown that molecules containing similar structures undergo cyclization to form specific benzoxazine derivatives, which are useful in various chemical synthesis processes (Lebedev et al., 1998).
Formation of Spiro-Meisenheimer Adduct : Compounds with similar structures are known to form the spiro-Meisenheimer adduct under specific conditions, which is significant in chemical synthesis (Macháček et al., 1986).
Synthesis of N-Acetyl Enamides : The compound is used in the synthesis of N-acetyl enamides, which are important in various chemical and pharmaceutical applications (Tang et al., 2014).
Synthesis of Bromophenol Derivatives : Bromophenol derivatives, which are synthesized from compounds containing structures similar to 2-[[1-(4-Bromophenyl)cyclopropyl]methyl-methylamino]-N-(cyanomethyl)acetamide, have shown potential as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, making them relevant in the treatment of diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).
Pharmacological Applications : Related acetamide derivatives have been explored for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, indicating a wide range of pharmacological applications (Rani et al., 2016).
Anticonvulsant Activities : Certain acetamide derivatives show potential as anticonvulsants, indicating the possible use of similar structures in developing new drugs for treating seizure disorders (Camerman et al., 2005).
Properties
IUPAC Name |
2-[[1-(4-bromophenyl)cyclopropyl]methyl-methylamino]-N-(cyanomethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O/c1-19(10-14(20)18-9-8-17)11-15(6-7-15)12-2-4-13(16)5-3-12/h2-5H,6-7,9-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPCQCOTWFOPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC#N)CC1(CC1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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